1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a chemical compound with the molecular formula C12H17ClN2OSi. It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound that contains both pyrrole and pyridine rings.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the trimethylsilyl ethoxy methyl group: This step involves the use of trimethylsilyl chloride and an appropriate base to introduce the silyl protecting group.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological targets.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological research: It serves as a tool compound for studying various biological processes and pathways
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be compared with other similar compounds, such as:
4-Chloro-7-azaindole: Another derivative of pyrrolo[2,3-b]pyridine with similar structural features.
4-Chloro-2-iodo-5-trifluoromethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine: A compound with additional halogen and trifluoromethyl groups, which may confer different chemical and biological properties
Properties
IUPAC Name |
2-[(4-chloropyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIRRBIOVUGENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470416 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869335-19-3 | |
Record name | 4-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869335-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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